molecular formula C24H32N4O4S2 B2782853 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 533890-55-0

2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2782853
CAS No.: 533890-55-0
M. Wt: 504.66
InChI Key: FYJDTLQRZWHORC-UHFFFAOYSA-N
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Description

2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonylbenzoyl group, and a thieno[2,3-c]pyridine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps. The process typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the sulfonylbenzoyl group and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide stands out due to its unique combination of functional groups and molecular architecture. Similar compounds include:

Properties

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2/c1-15-11-16(2)13-28(12-15)34(31,32)18-7-5-17(6-8-18)22(29)26-24-21(23(30)25-3)19-9-10-27(4)14-20(19)33-24/h5-8,15-16H,9-14H2,1-4H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJDTLQRZWHORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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